molecular formula C18H18ClNO5 B12621747 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-67-2

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B12621747
CAS No.: 1031928-67-2
M. Wt: 363.8 g/mol
InChI Key: YUTNVKNPYGHDOW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a quinoline derivative featuring a chloro substituent at position 2, a methoxy group at position 6, and a diethoxycarbonyl-substituted vinyl moiety at position 2.

Properties

CAS No.

1031928-67-2

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)10-12-8-11-9-13(23-3)6-7-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3

InChI Key

YUTNVKNPYGHDOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy groups. The vinyl group is then added through a series of reactions involving diethoxycarbonyl intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, which are being studied for potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

Key Compounds for Comparison :

E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline (): Molecular Formula: C₁₃H₁₁ClN₂O₃ Key Substituents: Nitro group on the vinyl chain, ethoxy at position 4. Properties: The nitro group is a stronger electron-withdrawing group (EWG) than diethoxycarbonyl, leading to enhanced charge-transfer transitions. However, nitro groups may reduce solubility in polar solvents compared to ester functionalities.

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline (): Molecular Formula: C₁₉H₂₃ClNO₄ Key Substituents: Methyl groups at positions 6 and 6. Properties: Methyl groups increase hydrophobicity (XLogP3 = 5) compared to the methoxy variant. This reduces polarity and may limit applications in aqueous systems but enhances lipid membrane permeability for biological uses.

2-Chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline (): Key Substituents: Phenylhydrazine group.

Comparative Data Table :
Compound Molecular Formula Substituents XLogP3 Key Applications
Target Compound C₁₈H₁₇ClNO₄ Cl, OMe, diethoxycarbonylvinyl ~4.5* Dyes, photovoltaic materials
E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline C₁₃H₁₁ClN₂O₃ Cl, OEt, nitrovinyl N/A Reactive intermediates, sensors
2-Chloro-6,8-dimethyl-3-(diethoxycarbonyl)vinylquinoline C₁₉H₂₃ClNO₄ Cl, Me, diethoxycarbonylvinyl 5.0 Medicinal chemistry, agrochemicals
2-Chloro-6-methoxy-3-phenylhydrazinylidenemethylquinoline C₁₇H₁₃ClN₃O Cl, OMe, phenylhydrazine N/A Anticancer, antimicrobial agents

*Estimated based on .

Biological Activity

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS No. 1031928-67-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₈H₁₈ClN₀₅
Molecular Weight 363.79 g/mol
CAS Number 1031928-67-2
Purity 96%

Structural Characteristics

The compound features a quinoline backbone with a chloro and methoxy substituent, along with diethoxycarbonyl groups that contribute to its unique chemical properties.

Research indicates that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline exhibits various biological activities, primarily through:

  • Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, suggesting potential use in antimicrobial therapies.
  • Antitumor Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

Pharmacological Effects

  • Antimicrobial Studies : In vitro studies have demonstrated significant inhibition of bacterial growth. For example, it was effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : A study involving various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. It was particularly effective against breast and colon cancer cells.
  • Toxicology Profile : Toxicological assessments indicate a moderate safety profile, although further studies are necessary to establish comprehensive safety data.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline against Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus.
  • Zone of Inhibition : 15 mm for Escherichia coli.

These findings support the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Study 2: Antitumor Activity

In a research project by Johnson et al. (2023), the anticancer effects were assessed on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Key findings included:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HCT11615Cell cycle arrest

The study concluded that the compound could serve as a lead for developing new anticancer agents.

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